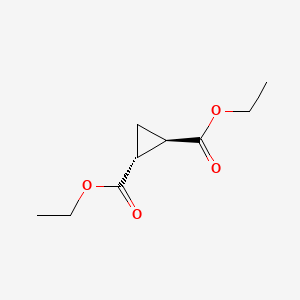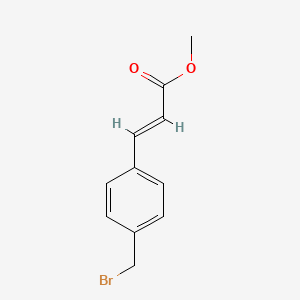
Methyl 3-(4-bromomethyl)cinnamate
Übersicht
Beschreibung
Methyl 3-(4-bromomethyl)cinnamate is a chemical compound with the molecular formula C11H11BrO2 . It is also known as 4-Bromomethylcinnamic acid methyl ester and 3-(4-Brommethyl)-phenyl-propenoic acid methyl ester .
Synthesis Analysis
The synthesis of Methyl 3-(4-bromomethyl)cinnamate can be achieved through the Heck reaction . This method is considered environmentally friendly and efficient, eliminating the need for toxic catalysts and allowing for the use of a broad range of functional groups . The electrochemical approach demonstrates exceptional selectivity and efficiency, resulting in high product yields . It is also easily scalable, making it suitable for large-scale production .Molecular Structure Analysis
The molecular weight of Methyl 3-(4-bromomethyl)cinnamate is 255.11 . Its IUPAC name is methyl (2E)-3-[4-(bromomethyl)phenyl]-2-propenoate .Chemical Reactions Analysis
Methyl 3-(4-bromomethyl)cinnamate is used in the synthesis of p-, m-, and ο-bis-(2-chloroethyl)aminomethylcinnamic acid hydrochloride and their esters as inhibitors .Physical And Chemical Properties Analysis
Methyl 3-(4-bromomethyl)cinnamate has a melting point of 62-63 °C and a predicted boiling point of 333.9±22.0 °C . Its density is predicted to be 1.418±0.06 g/cm3 . It is soluble in Chloroform, DMSO, Ethyl Acetate, and Methanol .Wissenschaftliche Forschungsanwendungen
Cinnamic acid and its derivatives, including Methyl 3-(4-bromomethyl)cinnamate, are widely recognized in scientific research for their broad range of biological activities. These compounds have garnered attention due to their potential in medicinal research, particularly as antitumor agents. The chemical structure of cinnamic acids provides three main reactive sites, leading to a variety of derivatives with significant pharmacological potentials. Research has shown that these derivatives have been underutilized in anticancer research despite their promising attributes (P. De, M. Baltas, & F. Bedos-Belval, 2011).
Pharmacological Properties
The pharmacological exploration of cinnamic acid derivatives has revealed their efficacy in managing diabetes and its complications. Cinnamaldehyde, a significant component derived from cinnamon and structurally related to Methyl 3-(4-bromomethyl)cinnamate, has demonstrated glucolipid lowering effects in diabetic models. It enhances glucose uptake, improves insulin sensitivity, and exhibits potential in improving diabetic renal and brain disorders. These effects are mediated through various signaling pathways, highlighting the compound's multifaceted biological roles (R. Zhu et al., 2017).
Antimicrobial and Antioxidant Effects
Cinnamic acid derivatives also possess antimicrobial and antioxidant properties, making them valuable in food preservation and as potential therapeutic agents against infectious diseases. The encapsulation techniques for cinnamaldehyde, for instance, have been explored to overcome its poor solubility and sensitivity, aiming to enhance its biological functions in food applications. Such advancements indicate the potential of Methyl 3-(4-bromomethyl)cinnamate in similar applications, given its structural and functional resemblance to cinnamaldehyde (Bertrand Muhoza et al., 2021).
Safety And Hazards
Methyl 3-(4-bromomethyl)cinnamate is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .
Eigenschaften
IUPAC Name |
methyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,8H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRCGGBALFGALF-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-bromomethyl)cinnamate | |
CAS RN |
946-99-6, 88738-86-7 | |
| Record name | 2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl (E)-4-(Bromomethyl)cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol](/img/structure/B3431098.png)
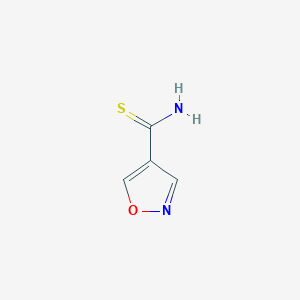
![Ethyl 4-chloro-2-[(dimethylamino)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3431117.png)
![3,6-Dimethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B3431120.png)
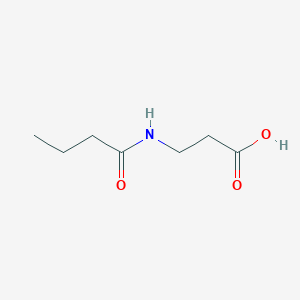
![Methyl-(7-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine](/img/structure/B3431143.png)
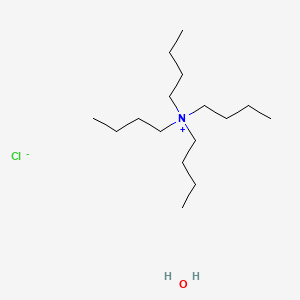
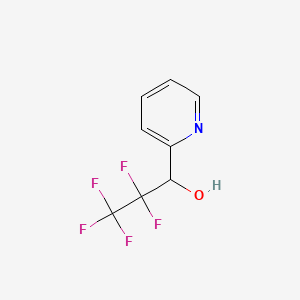
![Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3431164.png)

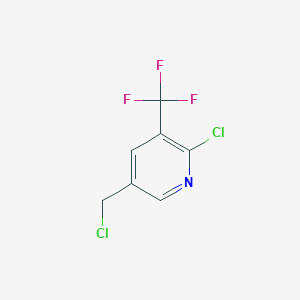
![Ethyl 1-[(tert-butoxycarbonyl)amino]-3-hydroxycyclopentanecarboxylate](/img/structure/B3431195.png)
![(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid](/img/structure/B3431196.png)
